molecular formula C12H13ClN4O2 B497367 N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 898644-28-5

N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B497367
CAS No.: 898644-28-5
M. Wt: 280.71g/mol
InChI Key: YBQJDXFNACKPCE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: is a synthetic organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 1H-1,2,4-triazole.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with a suitable acylating agent, such as acryloyl chloride, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 1H-1,2,4-triazole under specific conditions, such as the presence of a base like triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxyphenyl-3-(1H-1,2,4-triazol-1-yl)propanamide.

    Substitution: Formation of N-(5-azido-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as antifungal or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
  • N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)pentanamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific substitution pattern and the presence of both a chloro-substituted methoxyphenyl group and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-19-11-3-2-9(13)6-10(11)16-12(18)4-5-17-8-14-7-15-17/h2-3,6-8H,4-5H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQJDXFNACKPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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